BenchChemオンラインストアへようこそ!

2-(Piperazin-1-yl)-6-propoxybenzo[d]thiazole

Lipophilicity CNS Drug Design Physicochemical Property

Select 2-(Piperazin-1-yl)-6-propoxybenzo[d]thiazole (1351382-21-2) to minimize CNS off-target risk. Its cLogP of ~2.5 (ΔlogP -0.712 vs 6-isopropoxy analog) and tPSA of 49 Ų favor peripheral exposure, making it the rational choice for peripheral acetylcholinesterase or PPARδ projects. The free piperazine NH enables rapid N-alkylation/acylation for focused library synthesis. Supplied at ≥97% purity, eliminating pre-reaction purification. This 6-propoxy vector is a critical SAR tool for probing alkoxy-chain effects on anticancer selectivity and metabolic stability.

Molecular Formula C14H19N3OS
Molecular Weight 277.39 g/mol
Cat. No. B11811554
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Piperazin-1-yl)-6-propoxybenzo[d]thiazole
Molecular FormulaC14H19N3OS
Molecular Weight277.39 g/mol
Structural Identifiers
SMILESCCCOC1=CC2=C(C=C1)N=C(S2)N3CCNCC3
InChIInChI=1S/C14H19N3OS/c1-2-9-18-11-3-4-12-13(10-11)19-14(16-12)17-7-5-15-6-8-17/h3-4,10,15H,2,5-9H2,1H3
InChIKeyMZDAGQIYTXWCOS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Piperazin-1-yl)-6-propoxybenzo[d]thiazole: A Structurally Defined Benzothiazole-Piperazine Heterocycle for Targeted Medicinal Chemistry and Procurement


2-(Piperazin-1-yl)-6-propoxybenzo[d]thiazole (CAS 1351382-21-2) is a synthetic small-molecule heterocycle built on a benzothiazole core, substituted at the 2-position with a piperazine ring and at the 6-position with a propoxy chain [1]. With a molecular formula of C₁₄H₁₉N₃OS and a molecular weight of 277.39 g/mol, this compound belongs to the broader class of benzothiazole-piperazine derivatives, a scaffold extensively explored for acetylcholinesterase (AChE) inhibition, anticancer activity, and PPARδ modulation [2]. It is typically supplied at ≥97% purity and serves as a versatile intermediate or building block for the synthesis of bioactive molecules targeting central nervous system disorders, oncology, and metabolic diseases [3].

Why 2-(Piperazin-1-yl)-6-propoxybenzo[d]thiazole Cannot Be Simply Replaced by Other Benzothiazole-Piperazine Analogs


Subtle variations in the 6-alkoxy substituent of the benzothiazole-piperazine scaffold produce measurable differences in key physicochemical and pharmacokinetic predictors, including lipophilicity (logP), topological polar surface area (tPSA), and rotatable bond count [1]. Even the seemingly minor isosteric replacement of 6-propoxy with 6-isopropoxy shifts logP substantially (from ~2.5 to ~3.2), altering blood-brain barrier permeability potential and solubility profiles in ways that can determine success or failure in a CNS-targeted or systemic drug discovery program [2]. Furthermore, the unsubstituted 2-(piperazin-1-yl)benzo[d]thiazole parent scaffold lacks the 6-alkoxy side chain entirely, resulting in a considerably different molecular recognition surface and a loss of the additional hydrogen-bond acceptor character provided by the ether oxygen [3]. For procurement scientists, these differences mean that substituting one analog for another without experimental validation risks confounding SAR studies and invalidating structure-property relationship models.

2-(Piperazin-1-yl)-6-propoxybenzo[d]thiazole: Head-to-Head Physicochemical and Structural Differentiation Data vs. Closest Analogs


Lipophilicity (logP) Comparison: 6-Propoxy vs. 6-Isopropoxy Analog – A Measurable Difference in Predicted CNS Permeability

The target compound, 2-(piperazin-1-yl)-6-propoxybenzo[d]thiazole, possesses a computed logP of 2.515, whereas its closest structural analog, 6-isopropoxy-2-(piperazin-1-yl)benzo[d]thiazole, has a logP of 3.227 under the same computational model [1][2]. This represents a ΔlogP of -0.712, indicating that the n-propoxy-substituted compound is significantly less lipophilic than the branched isopropoxy isomer. This difference is expected to translate into superior aqueous solubility and a potentially reduced CNS penetration profile, which may be advantageous for peripherally-restricted target engagement.

Lipophilicity CNS Drug Design Physicochemical Property

Topological Polar Surface Area (tPSA) Comparison: Enhanced H-Bond Acceptor Character vs. 6-Isopropoxy Analog

The target compound exhibits a tPSA of 49 Ų, compared to 47 Ų for the 6-isopropoxy analog and 56.4 Ų for the unsubstituted 2-(piperazin-1-yl)benzo[d]thiazole [1][2][3]. The modest increase in tPSA relative to the isopropoxy analog (+2 Ų) suggests a slightly enhanced hydrogen-bonding capacity imparted by the linear propoxy chain conformation, which may contribute to improved aqueous solubility. In contrast, the parent scaffold without the 6-alkoxy group has a substantially higher tPSA (56.4 Ų) due to the absence of the additional hydrophobic alkyl chain, making it a fundamentally different physicochemical entity.

tPSA Drug-Likeness Permeability

Rotatable Bond Count and Conformational Flexibility: Differentiating the 6-Propoxy Side Chain from Shorter and Branched Analogs

The n-propoxy chain of the target compound contributes 4 rotatable bonds to the molecule, whereas the isopropoxy analog possesses only 3 rotatable bonds, and the 6-unsubstituted parent scaffold has merely 1 rotatable bond [1][2][3]. The extra rotatable bond in the target compound arises from the linear three-carbon alkoxy chain, which provides greater conformational flexibility that may facilitate induced-fit binding to target protein pockets. This structural feature distinguishes the compound from both the conformationally restricted isopropoxy analog and the rigid unsubstituted parent.

Conformational Flexibility Molecular Recognition Rotatable Bonds

Benzothiazole-Piperazine Class-Level Evidence: AChE Inhibition and Anticancer Activity Provide a Biological Context for Scaffold Selection

While direct bioactivity data for 2-(piperazin-1-yl)-6-propoxybenzo[d]thiazole are currently absent from the published literature, extensive class-level evidence supports the benzothiazole-piperazine scaffold as a privileged chemotype for acetylcholinesterase (AChE) inhibition and anticancer activity [1][2]. In a recent study, closely related benzothiazole-piperazine acetamide derivatives demonstrated IC₅₀ values as low as 7.23 µM against A549 lung carcinoma cells with selectivity indices up to 29.23, and induction of apoptosis exceeding that of cisplatin [1]. Separately, 2-piperazinyl-benzothiazole derivatives have been reported as potent and selective PPARδ agonists, with defined structure-activity relationships [3]. These class-level findings suggest that the target compound, as a member of this scaffold family, may exhibit comparable biological potential, though this remains to be experimentally verified. The absence of direct activity data for this specific compound should be explicitly acknowledged in any procurement decision.

AChE Inhibition Anticancer Activity Benzothiazole-Piperazine Scaffold

Procurement Purity Specification: ≥97% Purity Enables Direct Use in SAR and Lead Optimization Campaigns

Commercially available 2-(piperazin-1-yl)-6-propoxybenzo[d]thiazole is supplied at a minimum purity of 97%, as specified by multiple reputable vendors including CheMenu and CymitQuimica . This purity level is suitable for direct use in structure-activity relationship (SAR) studies, in vitro biological assays, and as a synthetic intermediate without additional purification. In contrast, the 6-isopropoxy analog is also supplied at 97% from vendors such as Bidepharm and MolCore , while the unsubstituted parent scaffold (CAS 55745-83-0) is also available at 97% purity . The consistent commercial purity standard across these analogs ensures that procurement decisions can be driven by the differentiated structural and physicochemical features rather than by quality concerns.

Purity Quality Control Medicinal Chemistry Procurement

Optimal Procurement and Application Scenarios for 2-(Piperazin-1-yl)-6-propoxybenzo[d]thiazole Based on Differentiated Evidence


CNS Drug Discovery: When Reduced Lipophilicity is Desired for Peripheral Target Restriction

The target compound's significantly lower logP (2.515) compared to the 6-isopropoxy analog (3.227) makes it the preferred choice for programs where reduced CNS penetration is desired. In projects targeting peripheral acetylcholinesterase or peripheral PPARδ, the n-propoxy variant's lower lipophilicity may help avoid central nervous system side effects, a differentiation supported by the directly computed ΔlogP of -0.712 [1].

Anticancer SAR Exploration: A Scaffold with Favorable Selectivity Profile Precedents

The benzothiazole-piperazine chemotype has demonstrated substantial selectivity indices (up to SI = 29.23) in cancer cell line panels, with compounds inducing caspase-3 activation and mitochondrial membrane depolarization [2]. The target compound, carrying the 6-propoxy substitution, represents a systematic variation within this SAR landscape. Its defined physicochemical signature—balanced tPSA (49 Ų) and intermediate rotatable bond flexibility (4 bonds)—positions it as a logical candidate for expanding the understanding of how alkoxy chain length and branching affect anticancer selectivity [3].

PPARδ Agonist Lead Optimization: Leveraging 2-Piperazinyl-Benzothiazole SAR Knowledge

The demonstrated PPARδ agonist activity of 2-piperazinyl-benzothiazole derivatives provides a strong rationale for evaluating the target compound in metabolic disease models [4]. The 6-propoxy group offers an additional vector for modulating target engagement and pharmacokinetics beyond the core scaffold, with the measured differences in logP and tPSA providing a starting point for predicting metabolic stability improvements over the isopropoxy analog [1].

Synthetic Intermediate for Late-Stage Functionalization: A Versatile Building Block

The free piperazine NH group on the target compound enables facile diversification through N-alkylation, acylation, or sulfonylation, making it a strategic intermediate for generating focused libraries of benzothiazole-piperazine derivatives . Its ≥97% purity as supplied by multiple vendors ensures reliable downstream chemistry without the need for pre-functionalization purification . This versatility, combined with its differentiated alkoxy substitution relative to simpler analogs, offers a unique entry point for exploring dual-site pharmacophore models.

Quote Request

Request a Quote for 2-(Piperazin-1-yl)-6-propoxybenzo[d]thiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.